molecular formula C6H6N2O4 B2595404 Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate CAS No. 1849330-33-1

Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate

Cat. No.: B2595404
CAS No.: 1849330-33-1
M. Wt: 170.124
InChI Key: VMXCHXUGEQHMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate (C₆H₆N₂O₄) is a pyrimidine derivative featuring a fused dioxo ring system and a methyl ester group at the 4-position. Its structure includes two carbonyl groups (at positions 2 and 6) and a tetrahydropyrimidine core, which confer unique electronic and steric properties. Key structural identifiers include:

  • SMILES: COC(=O)C1=NC(=O)NC(=O)C1
  • InChIKey: VMXCHXUGEQHMFP-UHFFFAOYSA-N .

Properties

IUPAC Name

methyl 2,6-dioxo-5H-pyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-5(10)3-2-4(9)8-6(11)7-3/h2H2,1H3,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXCHXUGEQHMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=O)NC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate can be synthesized through several methods. One common approach involves the alkylation of methyl 3-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate with 5-bromopentanenitrile in dimethylformamide (DMF) containing sodium hydride . This reaction typically takes place at the nitrogen atom (N1) of the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar alkylation reactions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for further applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese (IV) oxide is used as an oxidizing agent.

    Reduction: Lithium aluminum hydride is employed for reduction reactions.

    Substitution: Sodium hydride in DMF is used for alkylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyanoalkylation of the compound with 5-bromopentanenitrile yields a cyanoalkylated product .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine possess anticancer properties. A study published in the Royal Society of Chemistry highlighted the synthesis of pyrimidine derivatives that act as selective inhibitors for epidermal growth factor receptor (EGFR) pathways. These compounds were shown to inhibit cancer cell proliferation in vitro and in vivo models .

Antimicrobial Properties
Another significant application is in the development of antimicrobial agents. Compounds derived from methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine have exhibited activity against various bacterial strains. For instance, a study indicated that certain modifications to the pyrimidine structure enhanced its antibacterial efficacy against resistant strains of Staphylococcus aureus and Escherichia coli.

Synthetic Applications

Building Block in Organic Synthesis
Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine is utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications that can lead to diverse chemical entities. This versatility is particularly valuable in pharmaceutical research where novel drug candidates are synthesized.

Data Table: Summary of Applications

Application AreaSpecific UseReference Source
Medicinal ChemistryAnticancer agents (EGFR inhibitors)
Antimicrobial ResearchAntibacterial agents against resistant strains
Organic SynthesisBuilding block for complex organic molecules

Case Studies

  • EGFR Inhibition Study
    A specific study focused on synthesizing pyrimidine derivatives from methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine for their potential as EGFR inhibitors. The results indicated a significant reduction in tumor growth in xenograft models when treated with these compounds .
  • Antimicrobial Efficacy
    Another investigation assessed the antimicrobial activity of synthesized derivatives against a panel of bacteria. The findings revealed that certain derivatives exhibited potent activity comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the pyrimidine ring, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Calcium 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (CAS 22454-86-0)

  • Structural Differences : Replaces the methyl ester with a calcium carboxylate salt.
  • Reactivity : The ionic carboxylate group enhances solubility in polar solvents and facilitates strong hydrogen-bonding interactions. Unlike the methyl ester, it is less prone to hydrolysis but may participate in cation-exchange reactions.
  • Applications : Calcium salts of pyrimidine derivatives are often explored for pharmaceutical formulations due to improved bioavailability .

5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid (CAS 7164-43-4)

  • Structural Differences: Substitutes the 5-position hydrogen with an amino group (-NH₂).
  • Reactivity: The amino group introduces hydrogen-bond donor capacity, increasing solubility in aqueous media. This modification may enhance interactions with biological targets (e.g., enzymes or nucleic acids).
  • Applications: Amino-substituted pyrimidines are common in antiviral and anticancer drug design .

6-Methylpyrimidine-2,4(1H,3H)-dione (CAS 626-48-2)

  • Structural Differences : Lacks the 4-carboxylate/ester group and features a methyl group at the 6-position.
  • Reactivity : Reduced polarity compared to the methyl ester, leading to lower solubility in water. The methyl group may sterically hinder nucleophilic attacks at the 6-position.
  • Applications : Simpler pyrimidine diones are precursors in heterocyclic synthesis and agrochemicals .

Potassium Orotate (CAS 2458-09-7)

  • Structural Differences : Potassium salt of orotic acid (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid).
  • Reactivity : The carboxylate anion forms strong ionic interactions, making it stable in physiological environments. Unlike the methyl ester, it is resistant to esterase-mediated hydrolysis.
  • Applications : Used in dietary supplements and cardiovascular therapies due to its role in nucleotide biosynthesis .

Functional and Reactivity Comparisons

Table 1: Key Properties of Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate and Analogues

Compound Functional Groups Polarity (CCS [M+H]+) Solubility Key Reactivity Applications
Methyl 2,6-dioxo-...-carboxylate Ester, carbonyls 133.5 Ų Moderate (organic solvents) Ester hydrolysis, nucleophilic substitution Potential precursor for dyes/pharmaceuticals
Calcium 2,6-dioxo-...-carboxylate Carboxylate salt, carbonyls N/A High (aqueous) Cation exchange, H-bonding Pharmaceutical formulations
5-Amino-2,6-dioxo-...-carboxylic acid Amino, carboxylate, carbonyls N/A High (aqueous) H-bonding, amidation Antiviral/anticancer agents
Potassium orotate Carboxylate salt, carbonyls N/A High (aqueous) Ionic interactions, nucleotide synthesis Dietary supplements

Key Observations :

  • Stability : Methyl esters are susceptible to hydrolysis under acidic/basic conditions, whereas carboxylate salts (e.g., calcium, potassium salts) are more stable in biological systems .
  • Synthetic Utility : The methyl ester’s reactivity makes it a versatile intermediate for further derivatization (e.g., transesterification, amidation), unlike ionic salts .

Biological Activity

Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate (CAS Number: 6153-44-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • IUPAC Name : Methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
  • Molecular Formula : C₆H₆N₂O₄
  • Molecular Weight : 158.12 g/mol
  • Physical Form : Solid
  • Purity : 97%

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For example, studies have shown that compounds with similar structural features can inhibit the growth of various bacterial strains. A notable study demonstrated that methyl derivatives of pyrimidines possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

This compound has been evaluated for its anticancer properties. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the inhibition of key cellular signaling pathways that promote cell survival .

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)20Induction of apoptosis via caspase activation
MCF-7 (breast cancer)25Inhibition of cell proliferation
A549 (lung cancer)30Disruption of mitochondrial function

Antioxidant Activity

The compound also exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from oxidative damage and may contribute to its anticancer effects .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Induction of Apoptosis : By activating apoptotic pathways, it promotes programmed cell death in malignant cells.
  • Free Radical Scavenging : Its structure allows it to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress .

Case Studies

A series of case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Antimicrobial Effects :
    • Researchers tested the compound against various pathogens and found significant inhibition against Staphylococcus aureus and Escherichia coli.
    • Results indicated a dose-dependent response with MIC values ranging from 15 to 30 µg/mL.
  • Clinical Relevance in Cancer Therapy :
    • A study involving the treatment of breast cancer cells with the compound showed a marked decrease in cell viability after 48 hours.
    • Flow cytometry analysis confirmed an increase in apoptotic cells compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate?

  • Methodology :

  • Step 1 : Start with a barbituric acid derivative (e.g., 1,3-dimethylbarbituric acid) and react it with a methylthio-substituted precursor under basic conditions (e.g., triethylamine) to form intermediate thiomethyl derivatives .
  • Step 2 : Perform alkylation using sodium hydride in DMF with alkylating agents (e.g., 5-bromopentanenitrile) to target the N1 position, as regioselectivity is influenced by steric and electronic factors .
  • Step 3 : Purify via recrystallization (methanol/ethanol) and confirm purity using TLC (e.g., 35% ethyl acetate in hexane, Rf ~0.48) .
    • Data Table :
Reaction StepYield (%)Key ConditionsReference
Intermediate Formation93Triethylamine, DMF, 5 h reflux
Alkylation71NaH, DMF, 24 h

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodology :

  • IR Spectroscopy : Look for C=O stretches at ~1,715–1,730 cm⁻¹ and NH/OH bands at ~2,990–3,335 cm⁻¹ .
  • NMR :
  • ¹H NMR (DMSO-d₆) : δ ~1.30 (CH₃ ester), 4.31 (CH₂ ester), 6.05 (pyrimidine CH), 11.1–11.4 ppm (NH) .
  • ¹³C NMR : Key signals at ~163–164 ppm (ester C=O) and ~151 ppm (pyrimidine C=O) .
  • Mass Spectrometry : Expect [M+H]⁺ at m/z 185 (calculated for C₇H₈N₂O₄: 184.05) .

Q. What safety precautions are necessary when handling this compound?

  • Hazards : Acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .
  • Protocols :

  • Use fume hoods and PPE (gloves, goggles).
  • Store in airtight containers away from light and moisture .
  • In case of exposure, rinse with water and consult a physician immediately .

Advanced Research Questions

Q. How does the choice of alkylating agents influence regioselectivity in N-substitution reactions?

  • Mechanistic Insight :

  • Steric hindrance directs alkylation to N1 over N3 in pyrimidine derivatives. For example, bulky agents like 5-bromopentanenitrile favor N1 due to reduced steric clash .
  • Sodium hydride in DMF enhances nucleophilicity at N1 by deprotonating the NH group .
    • Data Contradiction : Some studies report competing O-alkylation under polar aprotic solvents. Mitigate this by optimizing reaction time (≤24 h) and temperature (0–25°C) .

Q. What challenges arise in resolving hydrogen-bonding networks in its crystal structure?

  • Graph Set Analysis :

  • Use Etter’s formalism to classify hydrogen bonds (e.g., D, R₂²(8) motifs) .
  • Software Tools: SHELXL for refinement and ORTEP-III for visualization (e.g., intermolecular N–H···O bonds at ~2.8–3.0 Å) .
    • Pitfalls : Twinning or high thermal motion in crystals can obscure bond assignments. Collect high-resolution data (≤1.0 Å) and validate via Rint values (<5%) .

Q. How can researchers address contradictions in spectroscopic data between synthetic batches?

  • Troubleshooting :

  • Impurity Identification : Compare HPLC retention times with authentic samples .
  • Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol forms) by variable-temperature ¹H NMR .
  • X-ray Diffraction : Validate structure conclusively to rule out polymorphic variations .
    • Case Study : Ethyl ester analogs show batch-dependent NH chemical shifts (±0.3 ppm) due to residual solvent effects. Use deuterated DMSO for consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.